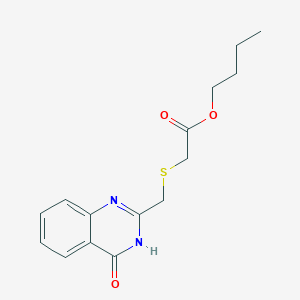
2-((4-oxo-3,4-dihidroquinazolin-2-il)metil)tio)acetato de butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate: is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde and thioglycolic acid.
Reaction Steps: The aldehyde group of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde reacts with thioglycolic acid in the presence of a base (e.g., sodium hydroxide) to form the thioacetate derivative.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality.
Scale-Up Considerations: Scaling up the synthesis requires careful optimization of reaction conditions to maintain yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioacetate group.
Dihydroquinazolines: Formed through the reduction of the quinazoline ring.
Substituted Derivatives: Various nucleophilic substitution products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are studied for their biological activities. Biology: Quinazoline derivatives, including this compound, are investigated for their potential as antimicrobial and antitumor agents. Medicine: Research is ongoing to explore the therapeutic potential of quinazoline derivatives in treating various diseases, including cancer and infections. Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals due to its biological activity.
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives are known to influence a variety of biochemical pathways .
Result of Action
Quinazolinone derivatives are known to have a wide range of biological activities .
Comparación Con Compuestos Similares
Quinazoline-2-carboxylic acid derivatives: These compounds share structural similarities and exhibit similar biological activities.
Thioacetate derivatives of other heterocycles: Compounds with thioacetate groups attached to different heterocyclic rings also show comparable properties.
Uniqueness: The presence of the butyl group in Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to similar compounds without this group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQBGCMLKWLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)
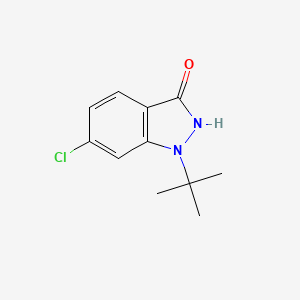
![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)
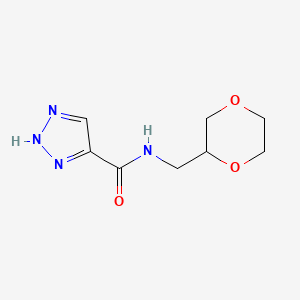
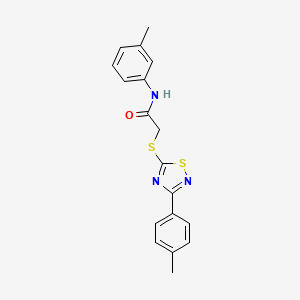
![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)
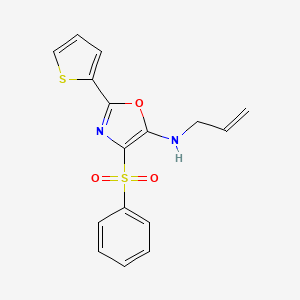
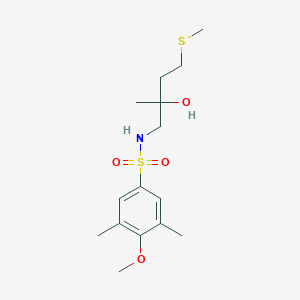
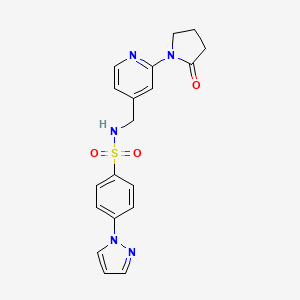
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-nitrobenzoate](/img/structure/B2406456.png)
